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Introduction

Fumaric acid (FA), an organic acid and an intermediate in the Krebs cycle, is gaining
prominence in the wine industry as a food additive (E297).[1][2] Its primary application is the
inhibition of malolactic fermentation (MLF), a process where lactic acid bacteria convert sharp-
tasting malic acid into softer lactic acid.[1][2] The International Organisation of Vine and Wine
(OIV) has recently approved the use of fumaric acid in wine at concentrations up to 0.6 g/L to
control MLF.[3] Consequently, a reliable and accessible method for quantifying fumaric acid is
essential for wineries to ensure regulatory compliance and quality control. While traditional
methods like High-Performance Liquid Chromatography (HPLC) are accurate, they require
expensive equipment and specialized personnel, making them less suitable for routine winery
laboratories.

This application note details a simple and efficient enzymatic method for the simultaneous
determination of L-malic acid and fumaric acid in wine. The assay is based on a commercially
available L-malic acid enzymatic kit, supplemented with the enzyme fumarase. This method is
robust, cost-effective, and can be readily implemented in a laboratory equipped with a standard
spectrophotometer.

Principle of the Assay
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The quantification of fumaric acid is achieved through a coupled enzymatic reaction. The
process begins with the determination of the initial L-malic acid concentration in the wine
sample. Subsequently, fumarase is introduced to catalyze the conversion of fumaric acid to L-
malic acid. The newly formed L-malic acid is then quantified. The concentration of fumaric
acid is stoichiometrically determined from the increase in L-malic acid.

The underlying reactions are as follows:

o Quantification of existing L-Malic Acid: L-Malic acid is oxidized to oxaloacetate by L-malate
dehydrogenase (L-MDH) with the concomitant reduction of nicotinamide adenine
dinucleotide (NAD™) to NADH. To shift the equilibrium of this reaction towards the products,
oxaloacetate is subsequently converted to L-aspartate in the presence of L-glutamate and
glutamate-oxaloacetate transaminase (GOT). The amount of NADH formed, which is directly
proportional to the L-malic acid concentration, is measured by the increase in absorbance at
365 nm.

» Conversion of Fumaric Acid: After the initial L-malic acid is quantified, fumarase (FUM) is
added to the cuvette. Fumarase specifically catalyzes the hydration of fumaric acid to L-
malic acid.

e Quantification of Fumaric Acid: The L-malic acid produced from the fumaric acid
conversion undergoes the same reaction as described in step 1, leading to a second
increase in NADH concentration. This subsequent increase in absorbance at 365 nm is
stoichiometric with the initial fumaric acid concentration in the sample.

Signaling Pathway Diagram
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Caption: Enzymatic reaction pathway for the quantification of fumaric acid.

Materials and Reagents

e Spectrophotometer capable of measuring absorbance at 365 nm

Semi-micro cuvettes (10 mm path length)

Benchtop centrifuge

Automatic pipettes (10-1000 pL)

Ultrapure water
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e Commercial L-malic acid enzymatic kit (e.g., r-Biopharm, Art. No: 10139068035) or
equivalent reagents

e Fumarase from porcine heart (e.g., Sigma-Aldrich, REF: F1757-2.5KU)

e Sodium L-glutamate 1-hydrate (for high L-malic acid protocol)

Reagent Preparation

If not using a commercial kit, the following solutions should be prepared:

Solution 1 (Buffer): Glycylglycine buffer (approx. 0.6 M, pH 10.0) containing L-glutamic acid
(100 mM).

e Solution 1* (for high L-malic acid wines): L-glutamic acid solution (300 mM).
e Solution 2 (Cofactor): NAD™* solution (55 mM) in ultrapure water.

e Solution 3 (Enzyme 1): Glutamate-oxaloacetate transaminase (GOT) suspension (approx.
400 U/mL).

e Solution 4 (Enzyme 2): L-malate dehydrogenase (L-MDH) suspension (approx. 6000 U/mL).

e Fumarase Solution: Prepare a stock solution of fumarase at a concentration of approximately
1120 U/mL.

Note: Enzyme activities and buffer concentrations are based on those found in cited
commercial kits and may be optimized.

Experimental Protocols
Sample Preparation

o Centrifuge the wine samples to remove any turbidity (e.g., 4470 x g for 10 minutes).

 Dilute the clarified wine sample 1:10 with ultrapure water. This dilution helps to bring the
concentrations of L-malic and fumaric acids within the optimal range of the assay.

Standard Protocol (for wines with < 4 g/L L-Malic Acid)
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The following protocol should be performed at room temperature in a semi-micro cuvette.

Step Reagent Volume (pL) Action

Solution 1 (Buffer with ) ]
1 400 Pipette into cuvette.
L-Glutamate)

2 Solution 2 (NAD™) 80 Pipette into cuvette.
3 Solution 3 (GOT) 4 Pipette into cuvette.
4 Diluted Wine Sample 20 Pipette into cuvette.
5 Ultrapure Water 360 Pipette into cuvette.

Mix and wait for 3

6 : : .
minutes.

7 Read absorbance A1
at 365 nm.

8 Solution 4 (L-MDH) 4 Pipette into cuvette.
Mix and wait for

9 approximately 10
minutes, or until the
reaction is complete.

10 Read absorbance Az
at 365 nm.

11 Fumarase Solution 4 Pipette into cuvette.
Mix and wait for

12 approximately 20
minutes, or until the
reaction is complete.
Read absorbance As

13 - -

at 365 nm.

Protocol for High L-Malic Acid Wines (=4 g/L)
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High concentrations of L-malic acid can lead to a depletion of NAD* and L-glutamate, affecting
the accuracy of the fumaric acid measurement. For such wines, the following modified
protocol is recommended.

Step Reagent Volume (pL) Action
Solution 1* (High L- ) ]
1 200 Pipette into cuvette.
Glutamate)

2 Solution 2 (NADY) 150 Pipette into cuvette.

3 Solution 3 (GOT) 4 Pipette into cuvette.

4 Diluted Wine Sample 20 Pipette into cuvette.

5 Ultrapure Water 90 Pipette into cuvette.

6 Mix and wait for 3
minutes.

; Read absorbance A1
at 365 nm.

8 Solution 4 (L-MDH) 4 Pipette into cuvette.
Mix and wait for

9 approximately 10
minutes, or until the
reaction is complete.

10 Read absorbance Az
at 365 nm.

11 Fumarase Solution 4 Pipette into cuvette.
Mix and wait for

15 approximately 20
minutes, or until the
reaction is complete.

13 Read absorbance As
at 365 nm.
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Experimental Workflow Diagram
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Caption: Workflow for the enzymatic quantification of fumaric acid in wine.

Data Analysis and Calculations

The concentrations of L-malic acid and fumaric acid in the original wine sample are calculated
using the Beer-Lambert law. The change in absorbance is proportional to the concentration of
NADH produced.

Calculation of Absorbance Differences:

o AAL-Malic Acid = Az - A1

e AA Fumaric Acid = As - A2

General Formula for Concentration:
C@@/L)=(V_fxMW)/(exdxV_sx1000) x F x AA

Where:

C = Concentration of the acid (g/L)

V_f = Final volume in the cuvette (mL)

MW = Molecular weight (L-Malic Acid = 134.09 g/mol ; Fumaric Acid = 116.07 g/mol )

€ = Molar absorptivity of NADH at 365 nm (3.4 L/mmol-cm)

d = Cuvette path length (cm)

V_s = Sample volume (mL)

F = Dilution factor

AA = Change in absorbance
Simplified Calculation Formulas (for the protocols provided):

e L-Malic Acid (g/L) = 1.66 x (A2 - A1)
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e Fumaric Acid (g/L) = 1.44 x (As - A2)

These simplified formulas are derived from the general formula using the specific volumes and
dilution factor (10) from the standard protocol and the respective molecular weights of the
acids.

Performance Characteristics

The described enzymatic method has been validated in various wine matrices, demonstrating

high linearity and recovery.

Linearity and Recovery

The method shows excellent linearity for fumaric acid concentrations in the range of O to 1.5
g/L, which covers the maximum authorized dose of 0.6 g/L.

Matrix Linearity (r?) Recovery (Slope)
Synthetic Wine Solution 0.9999 1.0447
White Wine 0.9995 0.9897
Red Wine 0.9985 0.9391
White Grape Juice 0.9998 1.0028

Data sourced from Ferndndez-Véazquez et al., 2021.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the assay is sufficient for the analysis of fumaric acid in wine.
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T Limit of Detection (LOD) Limit of Quantification
(g/L) (LOQ) (g/L)

Synthetic Wine Solution 0.012 0.038

White Wine 0.021 0.071

Red Wine 0.035 0.117

White Grape Juice 0.043 0.142

Data sourced from Fernandez-Vazquez et al., 2021.

Conclusion

The enzymatic method presented provides a simple, rapid, and reliable alternative to
chromatographic techniques for the quantification of fumaric acid in wine. By incorporating the
use of the fumarase enzyme with a standard L-malic acid kit, wineries can efficiently monitor
fumaric acid levels to ensure compliance with regulations and optimize wine quality. The
method is robust across different wine matrices and sensitive enough for routine quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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